molecular formula C20H19NO4 B2798212 1'-(2-phenoxyacetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1705881-04-4

1'-(2-phenoxyacetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No. B2798212
CAS RN: 1705881-04-4
M. Wt: 337.375
InChI Key: FRZMVSQWSIMZSN-UHFFFAOYSA-N
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Description

The compound “1’-(2-phenoxyacetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” is a complex organic molecule. Unfortunately, there is limited specific information available about this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can influence its behavior and interactions. Phenoxyacetic acid, a potential component of this compound, is a white or clear crystalline compound at room temperature. It has a solubility in water of 12 g/L and is highly soluble in organic solvents including ethanol, diethyl ether, and benzene .

Scientific Research Applications

Synthesis and Chemical Properties

  • Research highlights the development of efficient synthetic methods for spiro-fused compounds, including those related to isobenzofuranones. One study elaborated on 1,3-dipolar cycloaddition reactions of phthalic anhydrides, leading to the production of spiro(isobenzofuran-1,5′-oxazolidin)-3-ones, which upon reduction, yielded 1(3H)-isobenzofuranones with moderate to high overall yields (Santos et al., 2015). Another study described the synthesis and biological evaluation of a radioiodinated spiropiperidine ligand, demonstrating potential as a SPECT tracer for imaging σ1 receptors with high subtype selectivity and affinity (Chen et al., 2010).

Receptor Ligands and Imaging Agents

  • Spiropiperidines, including compounds with structural similarity to the specified chemical, have been investigated for their affinity to σ1- and σ2-receptors. Novel spiropiperidines were prepared, showcasing high potency and selectivity as σ-receptor ligands. These compounds were evaluated for their affinity using radioligand binding assays, revealing that specific substitutions at the nitrogen atom and the methoxy group position were beneficial for high σ1-receptor affinity (Maier & Wünsch, 2002).

Histamine H3 Receptor Inverse Agonists

  • Spiro-isobenzofuranones were discovered as potent, selective, and brain-penetrable non-imidazole H3 receptor inverse agonists, highlighting their potential in neurological research. The study identified potent derivatives through an extensive screening process, indicating significant improvements in H3 activity and providing insights into the development of new therapeutics (Jitsuoka et al., 2008).

Novel Chemoselective Synthesis Methods

  • Research on spiro[isobenzofuran-1,2′-pyrrole] derivatives introduced novel, chemoselective one-pot procedures for their preparation. These methods involve oxidative cleavage of dihydroindeno[1,2-b]pyrroles, illustrating advances in synthetic chemistry that facilitate the creation of complex spiro-compounds in an efficient manner (Mahdavinia et al., 2014).

Advanced Synthesis of Spiroisobenzofuran Derivatives

  • A one-pot synthesis strategy for spiro-isobenzofuran compounds via condensation of ninhydrin with amino-naphthoquinones was developed, showcasing a method to produce various spiro[benzo[g]indole-2,1′-isobenzofuran]-tetraones and spiro[benzo[f]pyrrolo[2,3-h]quinoxaline-1′-isobenzofuran]-diones. This research contributes to the toolkit for synthesizing complex spiro compounds under mild conditions, expanding the scope of medicinal chemistry (Mousavi et al., 2020).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. Unfortunately, specific information on the mechanism of action for this compound is not available .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. While specific safety data for this compound is not available, it’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

1'-(2-phenoxyacetyl)spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c22-18(14-24-15-6-2-1-3-7-15)21-12-10-20(11-13-21)17-9-5-4-8-16(17)19(23)25-20/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZMVSQWSIMZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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